4-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine
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Overview
Description
4-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a methyl group and a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 4-methyl-1H-pyrazole-3-carboxaldehyde with pyridine-4-methylamine under suitable conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
4-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA-binding proteins, affecting cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Similar structure with two pyridine rings.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Contains a methyl group on the pyridine ring.
3-nitro-N-(pyridin-4-yl)pyridin-4-amine: Contains a nitro group on the pyridine ring.
Uniqueness
4-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine is unique due to the presence of both a pyrazole and a pyridine ring, which can confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H12N4 |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
4-methyl-1-(pyridin-4-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H12N4/c1-8-6-14(13-10(8)11)7-9-2-4-12-5-3-9/h2-6H,7H2,1H3,(H2,11,13) |
InChI Key |
UYHGZIOIQYVXCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CC2=CC=NC=C2 |
Origin of Product |
United States |
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